N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core modified with a sulfonyl-piperazine moiety and an aromatic amide substituent. Key structural elements include:
- Sulfonyl-linked piperazine: The 4-(2-fluorophenyl)piperazine group introduces basicity and conformational flexibility, which may influence receptor binding.
- 3-chloro-4-methylphenyl amide: A halogenated aryl group contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S2/c1-15-6-7-16(14-17(15)23)25-22(28)21-20(8-13-31-21)32(29,30)27-11-9-26(10-12-27)19-5-3-2-4-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSZVUHSONZOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Attachment of the Sulfonyl Group: The sulfonyl group is added through a sulfonation reaction, often using reagents like sulfonyl chlorides.
Final Coupling: The final step involves coupling the thiophene ring with the piperazine moiety and the sulfonyl group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the piperazine moiety play crucial roles in binding to these targets, modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets in the target molecules.
Biological Activity
N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with a sulfonamide group and various aromatic rings, contributing to its biological activity. The structural formula can be represented as follows:
- Chemical Formula : C18H20ClF2N3O2S
- Molecular Weight : 393.89 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Receptor Binding : The piperazine moiety enhances binding affinity to various receptors, potentially influencing neurotransmitter pathways.
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, contributing to its antiproliferative effects.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including:
- Antiproliferative Effects : Studies have shown significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these cell lines are reported to be in the low micromolar range, suggesting potent activity.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antifungal properties, with effective concentrations against Candida albicans and Candida parapsilosis.
Case Studies
- Anticancer Activity : A study focused on the compound's effects on human cancer cell lines revealed that it induces apoptosis through caspase activation pathways. Western blot analysis indicated increased levels of cleaved caspase-3 in treated cells, confirming the apoptotic mechanism.
- Neuropharmacological Effects : In vivo studies demonstrated that the compound could modulate serotonin and dopamine levels in animal models, suggesting potential for treating mood disorders or anxiety-related conditions.
Comparison with Similar Compounds
Analogues from AK Scientific ()
The AK Scientific catalog lists three closely related compounds:
| Compound Name | Substituent on Amide | Piperazine Substituent | Purity | MFCD Number |
|---|---|---|---|---|
| N-(3-fluoro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide | 3-fluoro-4-methylphenyl | Phenyl | 95% | MFCD11997517 |
| 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide | N-methyl | 2,5-dimethylphenyl | 95% | MFCD11996816 |
| 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide | N-ethyl | 2,5-dimethylphenyl | 95% | MFCD11996817 |
Key Differences and Implications :
Amide Substituent: The target compound’s 3-chloro-4-methylphenyl group enhances lipophilicity compared to the 3-fluoro-4-methylphenyl or alkyl (N-methyl/N-ethyl) groups. Chlorine’s higher electronegativity and larger atomic radius may improve target binding via halogen bonding .
Piperazine Substituent: The 2-fluorophenyl group in the target compound introduces ortho-substitution, which may restrict piperazine ring flexibility compared to unsubstituted phenyl or 2,5-dimethylphenyl groups. This could alter binding pocket interactions in receptors .
Comparison with N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
This compound (CAS# 338749-93-2) diverges significantly:
- Substituents: A morpholinoacetamide group instead of sulfonyl-piperazine. Morpholine’s oxygen atom may enhance solubility but reduce basicity compared to piperazine.
- Biological Relevance : Thiazole rings are common in kinase inhibitors, suggesting divergent target profiles compared to the thiophene-based target compound .
Comparison with Pyrazole Derivatives ()
The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde highlights:
- Core Structure : Pyrazole ring instead of thiophene, with a sulfanyl group and trifluoromethyl substituent.
- Functional Groups : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl group may engage in disulfide bonding or redox interactions.
- Divergent Applications : Pyrazole derivatives are frequently explored in anti-inflammatory or antimicrobial contexts, contrasting with the neurotransmitter receptor focus of piperazine-thiophene compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
